2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN2O3/c1-4-19-5-7-21(8-6-19)28(34)25-16-32(26-14-11-22(30)15-24(26)29(25)35)17-27(33)31-23-12-9-20(10-13-23)18(2)3/h5-16,18H,4,17H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJYPENSBHCRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research.
Chemical Structure
The compound features a quinoline core substituted with various functional groups, which contribute to its biological properties. The structural formula can be summarized as follows:
Antitumor Activity
Research indicates that compounds related to quinolines often exhibit significant antitumor properties. In a study assessing the cytotoxic effects of various derivatives, it was found that quinoline-based compounds could inhibit the proliferation of cancer cells. For instance, certain derivatives showed IC50 values ranging from 4.7 to 334 nM against human tumor cell lines expressing folate receptors .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes critical for cancer cell metabolism. Quinoline derivatives are known to target pathways such as the folate synthesis pathway, potentially disrupting nucleotide synthesis essential for rapidly dividing cells .
Antimicrobial Activity
In addition to antitumor effects, quinoline derivatives have been investigated for their antimicrobial properties. A related study highlighted the efficacy of similar compounds against various bacterial strains, suggesting that modifications in the quinoline structure could enhance antimicrobial activity .
Case Study 1: Antitumor Efficacy
A series of experiments conducted on human cancer cell lines demonstrated that modifications in the quinoline structure significantly affected cytotoxicity. Compounds with specific substitutions showed enhanced activity against resistant cancer cell lines, indicating a potential therapeutic application in oncology.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A | 150 | KB |
| Compound B | 200 | IGROV1 |
| Compound C | 50 | HeLa |
Case Study 2: Antimicrobial Testing
A comparative study assessed the antimicrobial activity of several quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions led to increased potency.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
| Compound F | P. aeruginosa | 64 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
